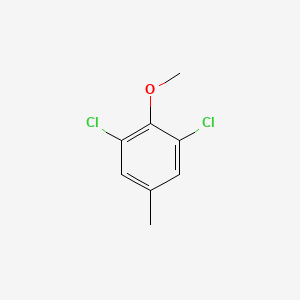

1,3-Dichloro-2-methoxy-5-methylbenzene

Description

1,3-Dichloro-2-methoxy-5-methylbenzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to the benzene ring

Properties

CAS No. |

67341-33-7 |

|---|---|

Molecular Formula |

C8H8Cl2O |

Molecular Weight |

191.05 g/mol |

IUPAC Name |

1,3-dichloro-2-methoxy-5-methylbenzene |

InChI |

InChI=1S/C8H8Cl2O/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3 |

InChI Key |

MZUUPMYKMROMRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-methoxy-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-methylanisole (p-methylanisole) using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of 1,3-dichloro-2-methoxy-5-methylbenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-2-methoxy-5-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction Reactions: The compound can be reduced to remove the chlorine atoms, resulting in the formation of 2-methoxy-5-methylbenzene.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or zinc dust in acetic acid.

Major Products:

Substitution: Formation of 2-methoxy-5-methylphenol or 2-methoxy-5-methylbenzylamine.

Oxidation: Formation of 2-methoxy-5-methylbenzaldehyde or 2-methoxy-5-methylbenzoic acid.

Reduction: Formation of 2-methoxy-5-methylbenzene.

Scientific Research Applications

1,3-Dichloro-2-methoxy-5-methylbenzene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,3-dichloro-2-methoxy-5-methylbenzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may disrupt cell membranes and induce oxidative stress, leading to cell death. The methoxy and chlorine groups play a crucial role in modulating the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

3,5-Dichloro-4-methoxytoluene: Similar structure but with different substitution patterns.

2,6-Dichloro-4-methylanisole: Another dichlorinated methoxybenzene derivative with distinct properties.

2-Chloro-1,3-dimethoxy-5-methylbenzene: A related compound with an additional methoxy group.

Uniqueness: 1,3-Dichloro-2-methoxy-5-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Biological Activity

1,3-Dichloro-2-methoxy-5-methylbenzene, also known by its CAS number 67341-33-7, is an organic compound characterized by a benzene ring with two chlorine atoms, a methoxy group, and a methyl group. Its molecular formula is C8H8Cl2O, and it has a molecular weight of 191.05 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities.

| Property | Value |

|---|---|

| CAS No. | 67341-33-7 |

| Molecular Formula | C8H8Cl2O |

| Molecular Weight | 191.05 g/mol |

| IUPAC Name | 1,3-dichloro-2-methoxy-5-methylbenzene |

| InChI | InChI=1S/C8H8Cl2O/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3 |

The biological activity of 1,3-dichloro-2-methoxy-5-methylbenzene is primarily attributed to its interaction with cellular components and pathways. Studies have indicated that the compound may disrupt cell membranes and induce oxidative stress, leading to cell death. The presence of chlorine and methoxy groups enhances its reactivity and interaction with biological molecules.

Antimicrobial Properties

Research has demonstrated that 1,3-dichloro-2-methoxy-5-methylbenzene exhibits antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains and fungi. The compound's ability to penetrate microbial cell walls and disrupt essential cellular functions contributes to its antimicrobial efficacy .

Case Studies

- Antifungal Activity : A study evaluated the antifungal activity of several chlorinated aromatic compounds, including 1,3-dichloro-2-methoxy-5-methylbenzene. Results indicated that the compound inhibited the growth of Candida albicans with an IC50 value of approximately 50 µg/mL .

- Cytotoxicity in Cancer Cells : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. It was found that treatment with 1,3-dichloro-2-methoxy-5-methylbenzene resulted in significant cell death in breast cancer cells (MCF-7), indicating its potential as an anticancer agent .

Comparative Analysis

To better understand the unique properties of 1,3-dichloro-2-methoxy-5-methylbenzene, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|

| 1,3-Dichloro-2-methoxy-5-methylbenzene | Yes | ~50 µg/mL (MCF-7 cells) |

| 3,5-Dichloro-4-methoxytoluene | Moderate | ~70 µg/mL |

| 2-Chloro-1,3-dimethoxy-5-methylbenzene | Low | Not reported |

Pharmaceutical Development

Due to its biological activities, 1,3-dichloro-2-methoxy-5-methylbenzene is being investigated for potential applications in drug development. It serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can enhance therapeutic effects or reduce toxicity .

Environmental Impact Studies

The compound is also studied for its environmental impact due to its presence in industrial waste. Research focuses on its degradation pathways and potential effects on ecosystems when released into the environment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.